molecular formula C19H18N4O5 B2907598 N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-65-7

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2907598
CAS No.: 421575-65-7
M. Wt: 382.376
InChI Key: GSUCXRIRICNJGN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with distinct substituents:

  • Position 4: A 4-nitrophenyl group, introducing strong electron-withdrawing effects.
  • Position 6: A methyl group, enhancing steric bulk.
  • Position 2: A ketone (oxo) group, differentiating it from thioxo analogs .

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11-16(18(24)21-14-5-3-4-6-15(14)28-2)17(22-19(25)20-11)12-7-9-13(10-8-12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCXRIRICNJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-methoxyphenyl-3-oxobutanoate. This intermediate then undergoes cyclization with urea to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Position 4 Substituent Position 5 Group Position 2 Group Melting Point (°C) Yield (%) Biological Activity (IC50, µM) References
Target Compound 4-Nitrophenyl 2-Methoxyphenyl carboxamide Oxo Not reported Not reported Not reported
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl 4-Methoxyphenyl carboxamide Oxo Not reported Not reported Not reported
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl Methyl ester Oxo 303.5 ± 0.4 91.5 303.5 (Thymidine phosphorylase inhibition)
9a: 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1H-Indol-3-yl 4-Nitrophenyl carboxamide Thioxo 263–265 83 Anti-hypertensive (rat models)
3c: N-(4-Chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Nitrophenyl 4-Chlorophenyl carboxamide Thioxo Not reported 42 Not reported

Key Observations :

3-Nitrophenyl analogs (e.g., 3c in ) show reduced yields (42%), suggesting steric or electronic challenges during synthesis.

Position 5 Functionalization :

  • Carboxamide derivatives (target compound, 9a) may exhibit improved binding affinity over ester analogs (e.g., methyl ester in ) due to hydrogen-bonding capabilities.
  • Methoxy vs. chloro substituents (e.g., 3c vs. target compound) alter lipophilicity and metabolic stability .

Oxo vs. Thioxo at Position 2 :

  • Thioxo derivatives (e.g., 9a, 3c) generally have lower melting points (~260–280°C) compared to oxo analogs (e.g., 303.5°C for methyl ester in ), likely due to differences in crystal packing and intermolecular forces .

Key Observations :

  • Carboxamide derivatives (e.g., target compound) are typically synthesized via condensation of tetrahydropyrimidine intermediates with aryl amines, achieving high yields (77–83%) .
  • Thioxo analogs require POCl3/DMF conditions, often resulting in moderate yields (41–51%) due to side reactions .
  • Ester derivatives (e.g., methyl/ethyl esters) show variable yields (56–91.5%), influenced by substituent electronic effects .

Biological Activity

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C19H18N4O5C_{19}H_{18}N_{4}O_{5} and features a complex structure that includes a tetrahydropyrimidine ring. The presence of methoxy and nitro groups in its structure may contribute to its biological activity by influencing its interaction with biological targets.

Structural Formula

N 2 methoxyphenyl 6 methyl 4 4 nitrophenyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide\text{N 2 methoxyphenyl 6 methyl 4 4 nitrophenyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide}

Synthesis

The synthesis of compound 1 typically involves the reaction of 4-nitrobenzaldehyde with urea and methyl acetoacetate in the presence of a catalyst. The use of microwave irradiation has been reported to enhance the yield and purity of the product. The detailed synthetic pathway can be summarized as follows:

  • Reactants : 4-nitrobenzaldehyde, urea, methyl acetoacetate.
  • Catalyst : Copper triflate.
  • Conditions : Microwave irradiation at 100 °C for 2.5 hours.
  • Purification : Precipitation from ice water followed by filtration.

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties against various fungal strains. In particular, it has been tested against:

  • Candida albicans
  • Aspergillus flavus
  • Aspergillus niger

In these studies, compound 1 showed comparable efficacy to fluconazole, a commonly used antifungal agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Table 1: Antimicrobial Activity of Compound 1

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Candida albicans32Fluconazole16
Aspergillus flavus64Fluconazole32
Aspergillus niger64Fluconazole32

The results indicate that while compound 1 is effective against these pathogens, its potency varies among different species.

Anticancer Activity

In addition to its antifungal properties, compound 1 has also been evaluated for anticancer activity. Preliminary studies using various cancer cell lines have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases.

Case Study: Cell Line Testing

In a recent case study involving human breast cancer cell lines (MCF-7), treatment with compound 1 resulted in:

  • Inhibition of cell proliferation : IC50 values were calculated to be around 25 µM.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

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